molecular formula C11H19N3O2 B12865555 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B12865555
M. Wt: 225.29 g/mol
InChI Key: RFUSPJBLHSQFNA-UHFFFAOYSA-N
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Description

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 1-(dimethylamino)propan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the dimethylamino group.

    1-(Dimethylamino)propan-2-yl 1H-pyrazole-5-carboxylate: Similar structure but lacks the 1,4-dimethyl substitution on the pyrazole ring.

Uniqueness

1-(Dimethylamino)propan-2-yl 1,4-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the dimethylamino group and the 1,4-dimethyl substitution on the pyrazole ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl 2,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-8-6-12-14(5)10(8)11(15)16-9(2)7-13(3)4/h6,9H,7H2,1-5H3

InChI Key

RFUSPJBLHSQFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)OC(C)CN(C)C

Origin of Product

United States

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